![molecular formula C12H16O3 B14454279 3-[(Benzyloxy)methoxy]butanal CAS No. 74927-30-3](/img/structure/B14454279.png)
3-[(Benzyloxy)methoxy]butanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Benzyloxy)methoxy]butanal is an organic compound with the molecular formula C11H14O3. It is a derivative of butanal, where the hydrogen atoms on the third carbon are replaced by a benzyloxy and a methoxy group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzyloxy)methoxy]butanal typically involves the reaction of butanal with benzyloxy and methoxy reagents under controlled conditions. One common method is the alkylation of butanal with benzyl alcohol and methanol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 60-80°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
3-[(Benzyloxy)methoxy]butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 3-[(Benzyloxy)methoxy]butanoic acid.
Reduction: 3-[(Benzyloxy)methoxy]butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[(Benzyloxy)methoxy]butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(Benzyloxy)methoxy]butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxy groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
3-[(Methoxy)methoxy]butanal: Lacks the benzyl group, making it less hydrophobic.
3-[(Benzyloxy)ethoxy]butanal: Has an ethoxy group instead of a methoxy group, altering its reactivity.
3-[(Benzyloxy)methoxy]pentanal: Has an additional carbon in the aldehyde chain, affecting its steric properties.
Uniqueness
3-[(Benzyloxy)methoxy]butanal is unique due to the presence of both benzyloxy and methoxy groups, which provide a combination of hydrophobic and electron-donating properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
CAS 编号 |
74927-30-3 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
3-(phenylmethoxymethoxy)butanal |
InChI |
InChI=1S/C12H16O3/c1-11(7-8-13)15-10-14-9-12-5-3-2-4-6-12/h2-6,8,11H,7,9-10H2,1H3 |
InChI 键 |
MCBAIEHZUXTZIS-UHFFFAOYSA-N |
规范 SMILES |
CC(CC=O)OCOCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
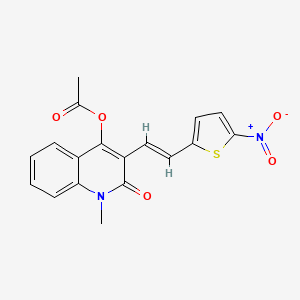
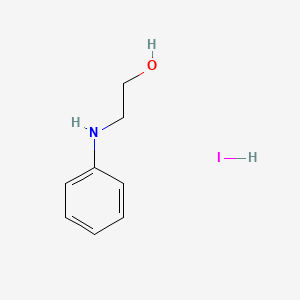
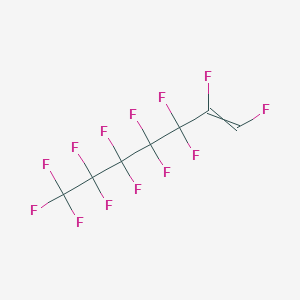
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
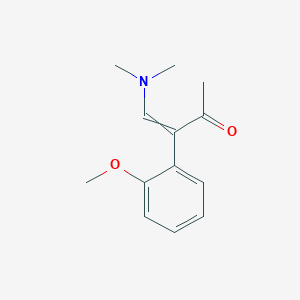
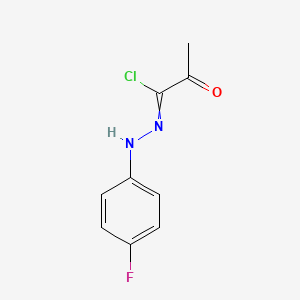
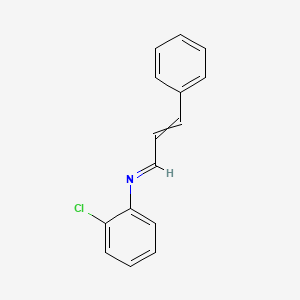
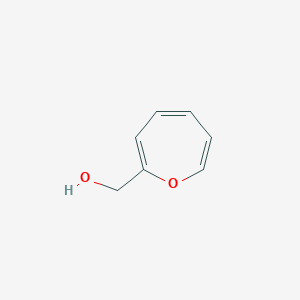
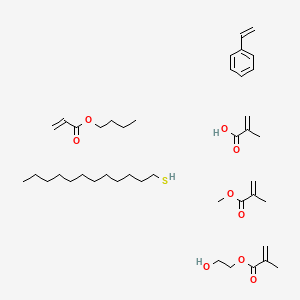
![Ethanone, [(diphenylmethyl)imino]diphenyl-](/img/structure/B14454267.png)
![1-[(Propan-2-yl)oxy]propadiene](/img/structure/B14454269.png)
![[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14454278.png)
